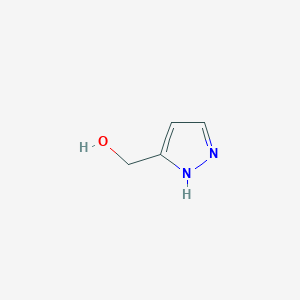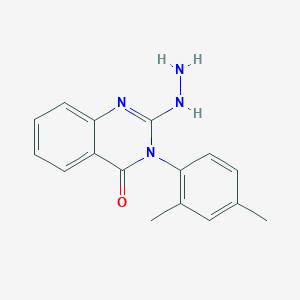
3-(2,4-二甲苯基)-2-肼基喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinone derivatives, such as 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one, are a class of compounds that have garnered interest due to their diverse pharmacological activities. The compound is closely related to 2,3-dihydroquinazolin-4(1H)-ones and 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which have been studied for their potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves a multi-component reaction. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized via a one-pot reaction involving isatoic anhydride, an aromatic aldehyde, and ammonium acetate or a primary amine, catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Similarly, 2-hydrazono-3-phenylquinazolin-4(3H)-ones have been synthesized and studied for their tautomeric behavior in solution . These methods could potentially be adapted for the synthesis of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. X-ray structure analysis and theoretical calculations can also be employed to confirm the formation of the desired compound . Tautomerism is a common phenomenon in these compounds, as demonstrated by studies on guanidines and related compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones . Combinatorial synthesis methods have been used to create a diverse array of 3-arylideneaminoquinazolin-4(1H)-one derivatives, starting from 2-aminobenzohydrazides and aldehydes or ketones . These reactions highlight the chemical versatility of quinazolinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The synthesis of these compounds can be optimized using different catalysts and reaction conditions, such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, which offers high yields and environmentally friendly procedures . The introduction of heterocyclic substituents can lead to new derivatives with potential antimicrobial activities . The reactivity of these compounds can also be modified through alkylation reactions, as seen in the synthesis of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines .
科学研究应用
互变异构和结构研究
- 互变异构分析: 与 3-(2,4-二甲苯基)-2-肼基喹唑啉-4(3H)-酮 在结构上相似的 2-肼基-3-苯基喹唑啉-4(3H)-酮 主要以 (15)N NMR 研究显示的 DMSO 溶液中的亚胺互变异构体形式存在 (Ghiviriga 等,2009)。
- 喹唑啉-5(4H)-酮的形成: 2-肼基喹唑啉-4(3H)-酮 与乙酰丙酮反应导致 1-甲基[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的形成,展示了核心喹唑啉-4(3H)-酮结构的反应性和化学转化的潜力 (Danylchenko 等,2015)。
抗菌和抗惊厥活性
- 抗菌和抗惊厥衍生物: 合成了 3-取代-2-硫代喹唑啉-4(3H)-酮的新型衍生物,并评估了它们的抗菌和抗惊厥活性。化合物 PTQ-03 和 ETQ-03 对测试的细菌和真菌表现出广谱活性,而 PTQ-04 和 NTQ-01 显示出有效的抗惊厥活性 (Rajasekaran 等,2013)。
- 降压剂: 3-(取代芳基亚烷基)肼基乙酰氨基-2-甲基-6-溴-喹唑啉-4(3H)-酮显示出降压活性,其中化合物 6d 显着降低血压,表明喹唑啉-4(3H)-酮衍生物在心血管疾病中的潜在治疗应用 (Kumar 等,2003)。
新型结构的合成和表征
- 螺环稠合杂环体系的合成: 4-肼基喹唑啉与 2,4-二酮酯反应形成新型螺环稠合杂环体系,展示了喹唑啉-4(3H)-酮衍生物在合成复杂分子结构中的多功能性 (Karpenko 等,2009)。
- 喹唑啉衍生物的抗氧化研究: 合成的喹唑啉衍生物对 DPPH 和一氧化氮 (NO) 自由基表现出优异的清除能力,超过了常见的抗氧化剂,表明它们在氧化应激相关疗法中的潜力 (Al-azawi,2016)。
新型化合物和生物活性
- 合成和抗真菌活性: 新型喹唑啉-4(3H)-酮衍生物的合成显示出杀真菌活性,表明它们在开发抗真菌剂中的用途 (El-Hashash 等,2015)。
- 抗菌、抗结核和抗 HIV 活性: 新合成的 2-苯基-3-(取代喹唑啉基氨基)喹唑啉-4(3H)-酮表现出显着的抗菌、抗结核和抗 HIV 活性,为开发新的治疗剂提供了潜力 (Sulthana 等,2020)。
安全和危害
As with any chemical compound, handling “3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .
未来方向
The study of quinazolinone derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on “3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-hydrazinylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRDMRXPNSOQDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407002 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
77066-13-8 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

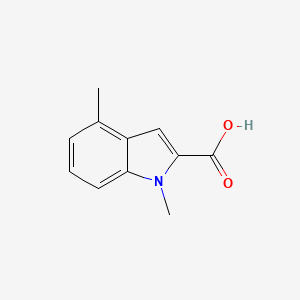

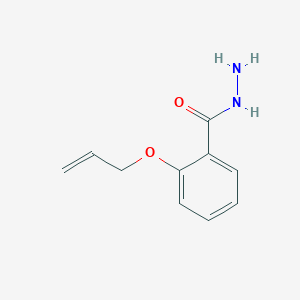
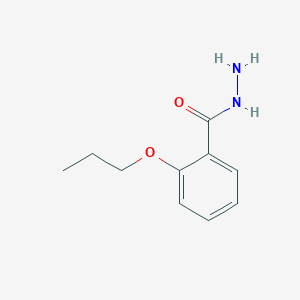
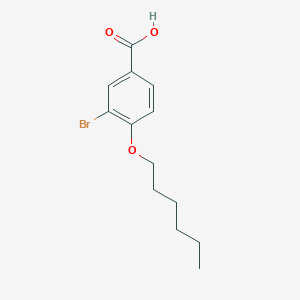
![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)
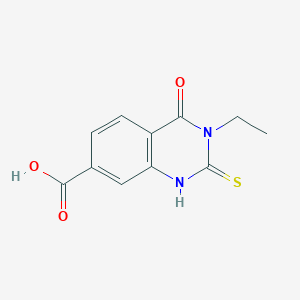
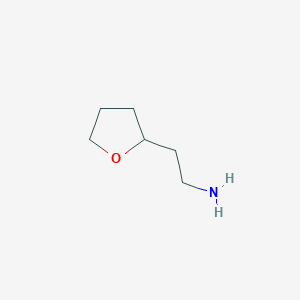
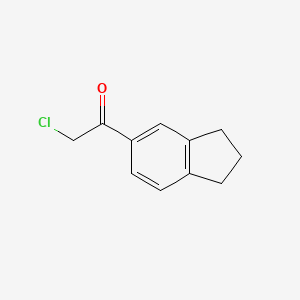
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)
![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)

